molecular formula C14H17ClN2O3S B12476143 4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12476143
M. Wt: 328.8 g/mol
InChI Key: DOZVKSJSDUPRPF-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a cyclopropyl group, and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with cyclopropylamine under appropriate conditions to form 4-chloro-N-cyclopropylbenzamide.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functionalities.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the sulfonyl or amide groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and amide groups on biological activity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific target in biological systems. Generally, compounds with sulfonyl and amide groups can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by providing steric hindrance and rigidity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclopropylbenzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activity.

    N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    4-chloro-N-cyclopropyl-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its pharmacokinetic and pharmacodynamic properties.

Uniqueness

4-chloro-N-cyclopropyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, may enhance its ability to interact with biological targets and improve its pharmacological profile.

Properties

Molecular Formula

C14H17ClN2O3S

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C14H17ClN2O3S/c15-12-6-3-10(14(18)16-11-4-5-11)9-13(12)21(19,20)17-7-1-2-8-17/h3,6,9,11H,1-2,4-5,7-8H2,(H,16,18)

InChI Key

DOZVKSJSDUPRPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl

Origin of Product

United States

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